molecular formula C8H9N3 B15131300 3-Methylimidazo[1,5-a]pyridin-7-amine

3-Methylimidazo[1,5-a]pyridin-7-amine

Cat. No.: B15131300
M. Wt: 147.18 g/mol
InChI Key: DVJMYIRZPKZBSB-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridin-7-amine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridin-7-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyridine product .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step. Microwave-assisted synthesis is also utilized to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methylimidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate accessThe exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3

InChI Key

DVJMYIRZPKZBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC(=C2)N

Origin of Product

United States

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